molecular formula C14H16N4O3S B4554629 2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE

2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE

Cat. No.: B4554629
M. Wt: 320.37 g/mol
InChI Key: VPQSEXMDIQJAJZ-VIZOYTHASA-N
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Description

2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a triazole ring, and a benzyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be achieved through the reaction of appropriate carboxylic acid hydrazides with isothiocyanates . This intermediate is then further reacted with methoxy-substituted benzyl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets. The triazole ring and methoxy group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.

Properties

IUPAC Name

[2-methoxy-5-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-16-17-14(22)18(9)15-7-11-4-5-13(20-3)12(6-11)8-21-10(2)19/h4-7H,8H2,1-3H3,(H,17,22)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQSEXMDIQJAJZ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE
Reactant of Route 2
Reactant of Route 2
2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE
Reactant of Route 3
2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE
Reactant of Route 4
2-METHOXY-5-{[(3-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZYL ACETATE

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